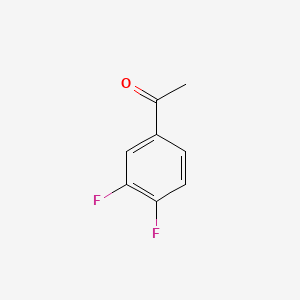

3',4'-Difluoroacetophenone

描述

Overview of Fluorinated Acetophenones in Contemporary Chemistry

Fluorinated acetophenones, a class of organic compounds characterized by an acetophenone (B1666503) structure bearing one or more fluorine atoms, have garnered considerable attention in modern chemical research. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov This is attributed to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond.

In medicinal chemistry, the incorporation of fluorine can enhance a drug's metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors. lookchem.com This often leads to improved pharmacokinetic and pharmacodynamic profiles. lookchem.com For instance, fluorinated analogs of existing drugs have shown enhanced efficacy and reduced side effects. The strategic placement of fluorine atoms on an acetophenone scaffold provides a powerful tool for fine-tuning the properties of lead compounds in drug discovery.

Beyond pharmaceuticals, fluorinated acetophenones are instrumental in the development of advanced materials. Their unique electronic properties and thermal stability make them suitable for applications in polymers, liquid crystals, and coatings. lookchem.comfluoromart.com In agrochemical research, these compounds serve as key intermediates for the synthesis of novel pesticides and herbicides with improved potency and environmental profiles. chemimpex.com

The synthesis of fluorinated acetophenones can be achieved through various methods, including Friedel-Crafts acylation and nucleophilic substitution reactions. fluoromart.com Researchers are continuously exploring more efficient and environmentally friendly synthetic routes to access these valuable compounds. sioc-journal.cn The reactivity of the ketone group and the aromatic ring in fluorinated acetophenones allows for a wide range of chemical transformations, making them versatile starting materials for the construction of complex molecular architectures. worktribe.com

Significance of 3',4'-Difluoroacetophenone as a Key Chemical Intermediate

This compound, with the chemical formula C₈H₆F₂O, is a specific fluorinated acetophenone that has proven to be a particularly valuable chemical intermediate. nist.gov Its structure, featuring two fluorine atoms at the 3' and 4' positions of the phenyl ring, imparts a unique combination of reactivity and stability. lookchem.comchemimpex.com This substitution pattern significantly influences the electronic properties of the molecule, making it a versatile precursor in various synthetic pathways.

The presence of the difluorophenyl moiety is a key feature that researchers leverage in the design of new molecules. chemimpex.com In pharmaceutical development, this compound serves as a crucial building block for the synthesis of a range of therapeutic agents, including anti-inflammatory and analgesic drugs. chemimpex.comchemimpex.com The fluorine atoms can enhance the biological activity and metabolic stability of the final drug product. lookchem.com

In the realm of organic synthesis, this compound is a versatile reagent that participates in a variety of chemical reactions. lookchem.comchemimpex.com It can be used in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones, which are known to possess a wide range of biological activities. niscpr.res.inscienceandtechnology.com.vn Furthermore, the ketone functional group can be readily transformed into other functionalities, expanding its synthetic utility.

The compound's properties also make it a valuable component in the creation of new materials. lookchem.com Its incorporation into polymers and other materials can enhance their thermal stability and chemical resistance. lookchem.com

Broad Scope of Research Applications in Synthetic and Applied Chemistry

The utility of this compound extends across various domains of synthetic and applied chemistry, underscoring its importance as a versatile chemical intermediate. lookchem.comchemimpex.com

In pharmaceutical research , this compound is a cornerstone for the synthesis of novel drug candidates. For example, it has been utilized in the development of antiviral agents. Research has shown that nucleoside derivatives synthesized from precursors containing the difluoro-moiety exhibit anti-HCV activity. nih.gov It is also a key intermediate in the synthesis of anti-inflammatory drugs and other biologically active molecules. chemimpex.comchemimpex.com

In the agrochemical industry , this compound is employed in the formulation of pesticides and herbicides. chemimpex.com The fluorine atoms can increase the efficacy of these crop protection agents, contributing to improved agricultural yields. chemimpex.com

Materials science represents another significant area of application. The unique properties conferred by the difluorinated aromatic ring make it a valuable component in the synthesis of advanced materials, including specialty polymers and coatings with enhanced chemical and thermal resistance. lookchem.comchemimpex.com

Furthermore, in organic chemistry research , this compound serves as a key reagent for exploring new chemical reactions and synthesizing complex organic molecules. chemimpex.com Its reactivity has been harnessed in various synthetic transformations, including the synthesis of fluorinated chalcones and other heterocyclic compounds. nih.govniscpr.res.in

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 369-33-5 |

| Molecular Formula | C₈H₆F₂O |

| Molecular Weight | 156.13 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 19-20 °C |

| Boiling Point | 94-95 °C at 13 mmHg |

| Density | 1.246 g/mL at 25 °C |

This data is compiled from multiple sources. lookchem.comchemimpex.comnist.govsigmaaldrich.com

Structure

2D Structure

属性

IUPAC Name |

1-(3,4-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJSSJFLXRMYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190378 | |

| Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-33-5 | |

| Record name | 1-(3,4-Difluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-difluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 3 ,4 Difluoroacetophenone and Its Derivatives

Classical Synthetic Approaches

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation represents a fundamental and widely employed method for the synthesis of aryl ketones, including 3',4'-difluoroacetophenone. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or acid anhydride (B1165640), in the presence of a Lewis acid catalyst. nih.govchemcess.comsigmaaldrich.com

For the synthesis of this compound, the reaction involves the acylation of 1,2-difluorobenzene (B135520) with an acetylating agent. fluorine1.rufluorine1.ru The most common acetylating agents are acetyl chloride and acetic anhydride. google.com Aluminum chloride (AlCl₃) is a frequently used Lewis acid catalyst for this transformation. chemcess.comfluorine1.rufluorine1.ru The reaction is often carried out using an excess of 1,2-difluorobenzene which also serves as the solvent, thus avoiding the need for an additional solvent. google.com

The general procedure involves adding the acetylating agent to a suspension or solution of the Friedel-Crafts catalyst in excess 1,2-difluorobenzene. google.com Alternatively, the catalyst can be added to a mixture of the acetylating agent and excess 1,2-difluorobenzene. google.com The reaction temperature is a critical parameter and is typically maintained between 10°C and 82°C, with a more specific range of 25°C to 55°C often employed when using aluminum chloride. google.com Upon completion, the excess 1,2-difluorobenzene can be recovered by distillation. google.com

The molar ratio of reactants is a key factor in optimizing the yield. Typically, 1,2-difluorobenzene is used in a molar excess, ranging from 1.2 to 5.0 moles per mole of the acetylating agent, with a preferred range of 1.8 to 3.0 moles. google.com When acetyl chloride is the acetylating agent, aluminum chloride is used in a quantity of 0.9 to 1.8 moles per mole of acetyl chloride, preferably 1.1 to 1.5 moles. google.com If acetic anhydride is used, the amount of aluminum chloride is increased to 1.8 to 3.6 moles per mole of anhydride, with a preferred range of 2.2 to 3.0 moles. google.com

Fluoroalkanesulfonic acids can also serve as catalysts, used in quantities of 0.05 to 1.0 mole per mole of acetylating agent. google.com When these catalysts are used, the reaction may be conducted under pressure at higher temperatures, from 82°C to 150°C. google.com

Table 1: Reaction Parameters for Friedel-Crafts Acylation of 1,2-Difluorobenzene

| Acetylating Agent | Catalyst | Catalyst (mol per mol of acetylating agent) | 1,2-Difluorobenzene (mol per mol of acetylating agent) | Temperature (°C) |

| Acetyl Chloride | AlCl₃ | 1.1 - 1.5 | 1.8 - 3.0 | 25 - 55 |

| Acetic Anhydride | AlCl₃ | 2.2 - 3.0 | 1.8 - 3.0 | 25 - 55 |

| Acetyl Chloride/Acetic Anhydride | Fluoroalkanesulfonic acid | 0.05 - 1.0 | 1.8 - 3.0 | 82 - 150 (under pressure) |

Nucleophilic Substitution Reaction Pathways

Nucleophilic substitution reactions offer an alternative route to this compound and its precursors. These reactions involve the displacement of a leaving group by a nucleophile. pressbooks.pubuobasrah.edu.iq In the context of synthesizing fluorinated aromatic compounds, nucleophilic aromatic substitution (SNAr) is particularly relevant. uobasrah.edu.iq

One of the key intermediates that can be synthesized via nucleophilic substitution is 3,4-difluorobenzonitrile (B1296988). This compound can be prepared from 3,4-dichlorobenzonitrile (B1293625) through a halogen-exchange reaction with spray-dried potassium fluoride (B91410). audreyli.com The reaction is typically carried out in a high-boiling solvent such as 1,3-dimethylimidazolidine-2-one (DMI) at its reflux temperature (225°C), often in the presence of a phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide. audreyli.com Research indicates that 4-chloro-3-fluorobenzonitrile (B11633) is a likely intermediate in this process. audreyli.com Good yields of 3,4-difluorobenzonitrile have been achieved using this method. audreyli.com High-temperature halogen-exchange fluorination in a pressure reactor at temperatures up to 290°C in DMI has also been shown to be effective. audreyli.com

Once 3,4-difluorobenzonitrile is obtained, it can potentially be converted to this compound. While the direct conversion is not extensively detailed in the provided search results, the synthesis of this compound from 1,2-difluorobenzene through a series of reactions including oxidation, chlorination, amidation, and dehydration to form 3,4-difluorobenzonitrile has been mentioned as a complex and lengthy process. google.com Another described route involves the bromination of 1,2-difluorobenzene to 3,4-difluorobromobenzene, followed by a cyanation reaction to yield 3,4-difluorobenzonitrile. google.com

Modern and Sustainable Synthetic Techniques

Multi-Step Continuous Flow Chemistry Processes

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly when dealing with hazardous reagents or exothermic reactions. nih.govrsc.orgmit.edursc.org These systems typically involve pumping reactant solutions through reactors, which can be coils or microfluidic chips, in a continuous stream. mit.edu

While specific multi-step continuous flow processes for the direct synthesis of this compound were not detailed in the provided search results, the synthesis of related acetophenone (B1666503) derivatives and downstream products using this technology has been demonstrated. For instance, a continuous two-step flow synthesis of m-amino acetophenone has been developed, which involves the nitration of acetophenone followed by reduction. google.comgoogle.com This process utilizes microreactors for efficient mixing and temperature control, achieving high yields and purity. google.comgoogle.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nobelprize.orgnih.gov The Suzuki-Miyaura coupling, which joins an organoboron compound (like a boronic acid) with an organohalide, is one of the most widely used reactions in this class. wikipedia.orgmdpi.comlibretexts.org

The Suzuki reaction is valued for its mild reaction conditions, use of generally non-toxic boron reagents, and its applicability in aqueous media. nobelprize.orgwikipedia.orgharvard.edu The catalytic cycle typically involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.comuwindsor.ca

While a direct synthesis of this compound using a Suzuki coupling was not explicitly described in the search results, this methodology is highly applicable for the synthesis of its derivatives or precursors. For example, a substituted biphenyl, a common structure accessible through Suzuki coupling, could be a precursor. The reaction is widely used in the pharmaceutical and fine chemical industries for scalable synthesis. wikipedia.org A variety of palladium catalysts, bases (such as K₂CO₃, K₃PO₄, Cs₂CO₃), and solvents (including toluene, THF, and water) can be employed, offering significant flexibility. wikipedia.orgharvard.edu

Table 2: General Components of a Suzuki-Miyaura Coupling Reaction

| Component | Examples | Role |

| Organohalide | Aryl bromides, aryl chlorides, aryl triflates | Electrophilic partner |

| Organoboron Compound | Boronic acids, boronic esters | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst for C-C bond formation |

| Base | K₂CO₃, K₃PO₄, NaOH, NEt₃ | Activates the organoboron species |

| Solvent | Toluene, THF, Dioxane, Water | Reaction medium |

Diazotization and Coupling Methodologies

Diazotization of primary aromatic amines to form diazonium salts, followed by a coupling reaction, provides a versatile pathway for the synthesis of various aromatic compounds. lkouniv.ac.inwikipedia.org The process begins with the reaction of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5°C). lkouniv.ac.inwikipedia.org

A specific method for the preparation of 2,4-difluoroacetophenone (an isomer of the target compound) utilizes 2,4-difluoroaniline (B146603) as the starting material. google.com The process involves the diazotization of 2,4-difluoroaniline, followed by a coupling reaction with ethylidenehydroxylamine in the presence of a copper sulfate (B86663) catalyst. google.com The pH of the reaction is controlled to be between 3 and 6, with a pH of 4 being optimal. google.com After the reaction, the product is isolated by steam distillation followed by vacuum rectification. google.com This method is reported to have a high yield. google.com A similar approach for synthesizing m-trifluoromethyl acetophenone from 3-aminotrifluorotoluene has also been described, highlighting the utility of this methodology for preparing substituted acetophenones. google.com The coupling reaction between the diazonium salt and aldoxime is catalyzed by a copper salt. google.com

Table 3: Reagents for the Synthesis of 2,4-Difluoroacetophenone via Diazotization

| Reagent | Role |

| 2,4-Difluoroaniline | Starting primary aromatic amine |

| Sodium Nitrite | Forms nitrous acid for diazotization |

| Sulfuric Acid | Provides acidic medium for diazotization |

| Ethylidenehydroxylamine | Coupling partner |

| Copper Sulfate | Catalyst for the coupling reaction |

| Acetic Acid | Buffer |

| Toluene | Extraction solvent |

Direct Fluorination Techniques

Direct fluorination presents a potent method for the synthesis of fluorinated organic compounds, including derivatives of this compound. This technique involves the use of elemental fluorine (F₂) to introduce fluorine atoms into a molecule. 20.210.105 While historically considered challenging due to the high reactivity of fluorine, modern techniques have enabled more controlled and selective fluorination reactions. 20.210.105

One approach involves the direct fluorination of a precursor molecule. For instance, the fluorination of acetophenone can be a pathway to synthesize difluoroacetophenone isomers. Another strategy is the simultaneous fluorination and chlorination of a starting material like 2-chloroacetophenone (B165298) using reagents such as hydrogen fluoride (HF) and a chlorine donor. This one-pot synthesis can reduce the number of purification steps but requires precise temperature control to prevent decomposition of the product.

Continuous flow reactors offer a safer and more efficient way to handle direct fluorination reactions. worktribe.com In this setup, reactants are pumped through a channel where they mix and react. This method allows for better control over reaction parameters and minimizes the risks associated with handling highly reactive reagents like elemental fluorine. worktribe.com For example, a continuous flow process can be used for the direct fluorination of anilines to produce difluoroamine (B82689) systems with high conversion rates. worktribe.com

Liquid-phase direct fluorination is another advanced technique. The "PERFECT" (Perfluorination of Organic Compounds in Fluorocarbon fluid using Elemental Fluorine) method, for instance, allows for the perfluorination of partially fluorinated compounds in a fluorocarbon solvent. mdpi.com This approach has been successfully used to synthesize perfluorinated poly(ethylene glycol) derivatives. mdpi.com

Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure derivatives of this compound is crucial for the development of pharmaceuticals, as different enantiomers can have vastly different biological activities. Stereoselective synthesis and chiral resolution are the primary strategies to obtain these single-enantiomer compounds.

Asymmetric Reductions of the Ketone Carbonyl

Asymmetric reduction of the prochiral ketone carbonyl group of this compound is a direct method to produce chiral alcohols. This can be achieved using biocatalytic or chemical methods.

Biocatalytic reductions often employ enzymes like ketoreductases or alcohol dehydrogenases (ADHs), which can exhibit high enantioselectivity. nih.govmdpi.com These enzymes, derived from various microorganisms, utilize a cofactor such as NADH to deliver a hydride to the ketone, leading to the formation of a specific enantiomer of the corresponding alcohol. nih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been shown to asymmetrically reduce a wide range of prochiral ketones to their corresponding (S)-alcohols with high enantiopurity. nih.gov The substrate scope of these enzymes can be broad, encompassing various substituted acetophenones. nih.gov

Chemical methods for asymmetric reduction often involve the use of chiral metal complexes as catalysts. sigmaaldrich.com These catalysts, often based on ruthenium or other transition metals, can achieve high yields and enantioselectivities in the hydrogenation of ketones. mdpi.com The choice of catalyst and reaction conditions is critical to achieving the desired stereochemical outcome.

Hydrolytic Kinetic Resolution Approaches

Hydrolytic kinetic resolution (HKR) is a powerful technique for separating enantiomers of racemic alcohols or their derivatives. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst.

One of the most effective HKR methods involves the use of chiral (salen)Co(III) complexes to catalyze the enantioselective hydrolysis of racemic terminal epoxides. unipd.it This reaction uses water as a reactant and can be performed with low catalyst loadings. unipd.it The unreacted epoxide can be recovered with very high enantiomeric excess, while the resulting 1,2-diol is also produced in high enantiomeric purity. unipd.it This method is applicable to a wide variety of epoxides. unipd.it A variation of this involves the cyclization of ω-Chloro-3,4-difluoroacetophenone to a racemic oxirane, which is then resolved using a chiral SalenCo(II) catalyst, achieving over 99% enantiomeric excess for the (S)-enantiomer. vulcanchem.com

Enzymatic kinetic resolution is another widely used approach. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. sigmaaldrich.commdpi.com For instance, lipase (B570770) B from Candida antarctica is a versatile catalyst for the resolution of various secondary alcohols. dss.go.th The choice of acyl donor and solvent is crucial for the efficiency and selectivity of the reaction. mdpi.com Similarly, the enantioselective hydrolysis of a racemic ester, catalyzed by a lipase, can yield an enantioenriched alcohol and the unreacted ester. mdpi.com

Racemization and Cyclization Processes

Racemization processes are often coupled with kinetic resolutions in what is known as dynamic kinetic resolution (DKR). In DKR, the slower-reacting enantiomer is continuously racemized, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. encyclopedia.pub This is a significant advantage over traditional kinetic resolution, which has a maximum yield of 50%. sigmaaldrich.com The racemization is typically catalyzed by a metal complex, often ruthenium-based, while the resolution is performed enzymatically with a lipase. encyclopedia.pub

Cyclization reactions are fundamental in organic synthesis for constructing ring structures. Intramolecular reactions, where the reacting functional groups are within the same molecule, can be highly efficient for forming five- or six-membered rings. libretexts.org For instance, the cyclization of ω-Chloro-3,4-difluoroacetophenone can be used to form the corresponding oxirane. vulcanchem.com Transition metal-catalyzed cyclizations, such as those involving rhodium or rhodium-cobalt complexes, offer powerful methods for constructing a variety of heterocyclic and carbocyclic compounds. iupac.org These reactions can proceed through various mechanisms, including silylcarbocyclization and cyclohydrocarbonylation. iupac.org

Yield Enhancement and Green Chemistry Principles in Synthesis

Optimizing the synthesis of this compound and its derivatives involves not only maximizing the yield but also adhering to the principles of green chemistry to ensure environmental and economic sustainability.

Green chemistry principles provide a framework for designing more environmentally friendly chemical processes. ecoonline.cominstituteofsustainabilitystudies.com Key principles applicable to the synthesis of this compound include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. ecoonline.comacs.org

Atom Economy: Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.comacs.org

Use of Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents should be avoided or replaced with greener alternatives like water or ethanol. ecoonline.comskpharmteco.com

Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller quantities and can often be recycled. ecoonline.com Enzymes, as biocatalysts, are particularly attractive as they can operate under mild conditions and exhibit high selectivity, often eliminating the need for protecting groups. acs.org

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. ecoonline.comvapourtec.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible. vapourtec.comscispace.com

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Reactivity of the Acetophenone (B1666503) Moiety

The acetophenone portion of the molecule contains the highly reactive carbonyl group and acidic α-protons, making it a versatile site for a wide range of chemical transformations.

Carbonyl Reactivity and Related Functional Group Interconversions

The carbonyl carbon of 3',4'-Difluoroacetophenone is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is significantly enhanced by the strong electron-withdrawing inductive effects of the two fluorine atoms on the aromatic ring. Consequently, the carbonyl group is highly susceptible to nucleophilic attack. This inherent reactivity allows for numerous functional group interconversions, transforming the ketone into a variety of other chemical entities.

Common transformations originating at the carbonyl carbon include:

Reduction to Alcohols: The ketone can be readily reduced to form 1-(3,4-difluorophenyl)ethanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this transformation.

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN), the ketone can be converted into a secondary or tertiary amine. The reaction proceeds through an iminium ion intermediate which is then reduced.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) replaces the carbonyl oxygen with a carbon-carbon double bond, yielding a substituted alkene. This provides a powerful method for carbon chain extension.

Formation of Cyanohydrins: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction adds a carbon atom and introduces both a hydroxyl and a nitrile functional group.

The table below summarizes these key interconversions.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄, MeOH | Secondary Alcohol |

| Reductive Amination | R-NH₂, NaBH₃CN | Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Cyanohydrin Formation | HCN, KCN | Cyanohydrin |

Reactivity of the Fluorinated Aromatic Ring

The two fluorine atoms and the acetyl group profoundly influence the reactivity of the phenyl ring, making it susceptible to specific types of substitution reactions.

Substitution Reactions on the Difluorophenyl Moiety

The aromatic ring of this compound is electron-deficient due to the presence of three electron-withdrawing groups (two fluorine atoms and the acetyl group). This electronic characteristic renders the ring highly deactivated towards electrophilic aromatic substitution (EAS). However, it is strongly activated for nucleophilic aromatic substitution (SNAr). chemistrysteps.comvapourtec.com

In the SNAr mechanism, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. wikipedia.org For this reaction to occur, the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com In this compound, the acetyl group at the C-1' position acts as a powerful activating group. It can stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance, particularly when the attack occurs at the C-4' position.

Therefore, nucleophilic attack preferentially occurs at the C-4' position, leading to the displacement of the fluoride (B91410) ion. The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. wikipedia.org This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the 4'-fluoro substituent. chemistrysteps.comnih.gov

Specific Reaction Types and Their Mechanisms

Beyond the general reactivity patterns, this compound can participate in specific, mechanistically distinct reactions at either the acetophenone side chain or the aromatic ring.

Acylation Reactions

Acylation of this compound can occur at the α-carbon (the methyl group) via an enolate intermediate. The protons on the α-carbon are acidic (pKa ≈ 19-20 in DMSO for acetophenone) and can be removed by a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to form a resonance-stabilized enolate anion. libretexts.orgmasterorganicchemistry.com The electron-withdrawing nature of the difluorophenyl ring increases the acidity of these protons, facilitating enolate formation.

Once formed, the enolate is a potent carbon nucleophile that can react with various acylating agents, such as esters or acid chlorides, in a reaction known as a crossed Claisen condensation. wikipedia.orglibretexts.orgorganic-chemistry.org The mechanism proceeds as follows:

Enolate Formation: A strong base deprotonates the α-carbon of this compound to generate the corresponding enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of an acylating agent (e.g., ethyl benzoate).

Elimination: The tetrahedral intermediate formed collapses, eliminating the leaving group (e.g., ethoxide) to yield a β-diketone. libretexts.org

This pathway provides a route to synthesize 1,3-dicarbonyl compounds, which are valuable intermediates in organic synthesis.

Oxidation Reactions

The ketone functionality in this compound can undergo oxidation, most notably through the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgnih.gov The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). sigmaaldrich.com

The mechanism of the Baeyer-Villiger oxidation involves:

Protonation: The carbonyl oxygen is protonated by the peroxyacid, activating the carbonyl carbon towards nucleophilic attack.

Nucleophilic Addition: The peroxyacid adds to the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org

Rearrangement: In the rate-determining step, one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, displacing a carboxylate anion. This migration occurs in a concerted fashion.

The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For this compound, the two migrating groups are the 3,4-difluorophenyl group and the methyl group. Since aryl groups have a much higher migratory aptitude than methyl groups, the 3,4-difluorophenyl group will preferentially migrate. organic-chemistry.org This results in the formation of 3,4-difluorophenyl acetate (B1210297) as the major product.

Reduction Reactions (e.g., Wolff-Kishner, Clemmensen, MPV)

The carbonyl group of this compound is susceptible to various reduction reactions, leading to the formation of either the corresponding alcohol, 1-(3,4-difluorophenyl)ethanol, or the fully reduced alkane, 1-ethyl-3,4-difluorobenzene. The choice of reducing agent and reaction conditions dictates the final product.

Wolff-Kishner Reduction: This reaction deoxygenates the carbonyl group to a methylene (B1212753) group under basic conditions. The process involves the formation of a hydrazone intermediate by reacting this compound with hydrazine, followed by heating with a strong base like potassium hydroxide. While specific studies on this compound are not prevalent, the general mechanism for acetophenones involves the formation of a hydrazone, which, upon deprotonation and elimination of nitrogen gas, yields the corresponding ethylbenzene (B125841) derivative.

Clemmensen Reduction: In contrast to the Wolff-Kishner reduction, the Clemmensen reduction is performed under strongly acidic conditions using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. science.govnih.govnih.govorganic-chemistry.org This method is effective for reducing aryl alkyl ketones that are stable to strong acids. nih.gov The reaction of this compound under these conditions would be expected to yield 1-ethyl-3,4-difluorobenzene. The mechanism of the Clemmensen reduction is complex and thought to involve radical intermediates on the surface of the zinc. nih.gov For substituted acetophenones, pinacol (B44631) formation can be a competing side reaction. nih.gov

Meerwein-Ponndorf-Verley (MPV) Reduction: This is a highly chemoselective method for reducing ketones to alcohols using an aluminum alkoxide, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. byjus.comsphinxsai.comyoutube.comsapub.org The reaction is reversible and driven to completion by distilling off the acetone (B3395972) formed. sphinxsai.com Applying this to this compound would yield 1-(3,4-difluorophenyl)ethanol. The MPV reduction is advantageous for substrates with other reducible functional groups that would not be compatible with harsher reducing agents. youtube.com

Catalytic Hydrogenation: The carbonyl group of this compound can also be reduced to an alcohol or alkane via catalytic hydrogenation. The choice of catalyst and reaction conditions determines the product. For instance, hydrogenation over a palladium on carbon (Pd/C) catalyst can yield 1-phenylethanol (B42297) or ethylbenzene, depending on the conditions. mdpi.comdtu.dkresearchgate.netrsc.org The presence of oxygen-containing groups on the catalyst surface can influence the hydrogenation activity for polar bonds like the carbonyl group. mdpi.com Bioreduction using ketoreductases has also been employed for the asymmetric reduction of similar chloro-substituted difluoroacetophenones to chiral alcohols, highlighting a green chemistry approach. researchgate.net

| Reduction Method | Reagents | Product | Key Features |

| Wolff-Kishner | Hydrazine (H₂NNH₂), KOH | 1-ethyl-3,4-difluorobenzene | Basic conditions |

| Clemmensen | Zn(Hg), HCl | 1-ethyl-3,4-difluorobenzene | Acidic conditions |

| MPV | Al(O-i-Pr)₃, Isopropanol | 1-(3,4-difluorophenyl)ethanol | Chemoselective, mild conditions |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | 1-(3,4-difluorophenyl)ethanol or 1-ethyl-3,4-difluorobenzene | Product depends on catalyst and conditions |

Elimination Reactions (E1, E2, E1cB, Syn- and Anti-Eliminations)

Elimination reactions are not directly applicable to this compound itself but are relevant to its derivatives, particularly the alcohol 1-(3,4-difluorophenyl)ethanol, which can be synthesized by the reduction of the ketone. The dehydration of this alcohol would lead to the formation of 3,4-difluorostyrene.

The mechanism of alcohol dehydration is dependent on the structure of the alcohol and the reaction conditions. unacademy.comlibretexts.orglibretexts.orgchemguide.co.uk For secondary benzylic alcohols like 1-(3,4-difluorophenyl)ethanol, the dehydration typically proceeds through an E1 mechanism under acidic conditions. libretexts.org The reaction involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary benzylic carbocation. This carbocation is stabilized by resonance with the difluorophenyl ring. Finally, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon to form the alkene, 3,4-difluorostyrene.

The E2 mechanism, which is a concerted process, is also possible, particularly with a strong, non-nucleophilic base. The E1cB mechanism would be less likely for this substrate unless the beta-protons are significantly acidified.

Rearrangement Reactions (e.g., Pinacol-Pinacolone, Wagner-Meerwein, Benzilic Acid)

Rearrangement reactions typically involve the migration of a group within a molecule and are not directly observed with this compound. However, derivatives of this compound can undergo such transformations.

Pinacol-Pinacolone Rearrangement: This reaction involves the acid-catalyzed rearrangement of a 1,2-diol (a pinacol) to a ketone (a pinacolone). nih.govnih.govmdpi.commasterorganicchemistry.commasterorganicchemistry.com The pinacol required for this rearrangement, 2,3-bis(3,4-difluorophenyl)butane-2,3-diol, could be synthesized from this compound via a pinacol coupling reaction (see section 3.3.9). Treatment of this diol with a strong acid would lead to protonation of one of the hydroxyl groups, followed by the loss of water to form a tertiary carbocation. A subsequent 1,2-migration of a methyl or a 3,4-difluorophenyl group to the carbocation center would result in the formation of a more stable oxonium ion, which upon deprotonation, would yield the corresponding pinacolone. The migratory aptitude of the groups (phenyl vs. methyl) and the stability of the intermediate carbocation would determine the final product. masterorganicchemistry.com

Wagner-Meerwein Rearrangement: This is a type of carbocation rearrangement and is not directly applicable to this compound. It could potentially occur in more complex molecules derived from it that can form carbocation intermediates.

Benzilic Acid Rearrangement: This reaction is characteristic of 1,2-dicarbonyl compounds and is not relevant to this compound.

Free Radical Reactions (Production, Stability, Polymerization, Addition, Halogenation, Aromatic Substitutions)

Free radical reactions involving this compound can be initiated at the acetyl group or the aromatic ring.

Halogenation: The methyl group of the acetyl moiety can undergo free radical halogenation, typically with bromine in the presence of light or a radical initiator, to form α-haloacetophenones. For instance, the synthesis of 2-bromo-3',4'-difluoroacetophenone has been reported, which is a key intermediate in the synthesis of various biologically active compounds. mdpi.comresearchgate.net The mechanism involves the initiation step where the halogen molecule is homolytically cleaved, followed by propagation steps involving the abstraction of a hydrogen atom from the methyl group to form a resonance-stabilized enolate radical, which then reacts with a halogen molecule. byjus.comyoutube.comucr.edu

Polymerization: While this compound itself does not readily polymerize, chalcones derived from it can undergo free radical polymerization. Chalcones, being α,β-unsaturated ketones, can act as vinyl monomers. Chalcone (B49325) derivatives have been investigated as photoinitiators for free radical polymerization of acrylates upon exposure to visible light. rsc.org

Addition Reactions: Free radical addition to the aromatic ring of this compound is not a common reaction. However, chalcones derived from it can undergo radical addition reactions at the double bond.

Condensation Reactions (e.g., Claisen-Schmidt Condensation for Chalcone Synthesis, Thiosemicarbazone Formation)

Claisen-Schmidt Condensation: this compound readily undergoes Claisen-Schmidt condensation with various aromatic aldehydes in the presence of an acid or base catalyst to form chalcones (1,3-diaryl-2-propen-1-ones). sapub.orgwikipedia.orgtaylorandfrancis.comresearchgate.netscispace.com These reactions are a type of crossed aldol (B89426) condensation. In a typical base-catalyzed reaction, the base abstracts an α-hydrogen from the methyl group of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the conjugated chalcone. Solvent-free conditions using microwave activation have been shown to be effective for the synthesis of fluorinated chalcones, often providing higher yields than conventional methods. sapub.org

Thiosemicarbazone Formation: this compound can react with thiosemicarbazide (B42300) in a condensation reaction to form the corresponding thiosemicarbazone. science.govnih.govsphinxsai.commdpi.comnih.gov This reaction typically involves the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the acetophenone, followed by dehydration. The resulting thiosemicarbazones are of significant interest in medicinal chemistry due to their wide range of biological activities, including their potential as iron chelators and their influence on pathways like ferroptosis. nih.govnih.gov

| Condensation Partner | Product Type | Reaction Conditions |

| Aromatic Aldehyde | Chalcone | Acid or Base catalyst |

| Thiosemicarbazide | Thiosemicarbazone | Typically neutral or slightly acidic |

1,4-Addition Reactions

1,4-Addition reactions, also known as Michael additions, are not directly applicable to this compound. However, the α,β-unsaturated carbonyl system of chalcones derived from this compound is an excellent Michael acceptor. These chalcones can react with a variety of nucleophiles, such as thiols, amines, and carbanions, in a conjugate addition manner.

The reaction of chalcones with thiols is of particular biological relevance, as it is a proposed mechanism for the activity of some chalcone-based drugs. libretexts.org The nucleophilic sulfur atom of a thiol can add to the β-carbon of the chalcone's enone system. The reaction is often reversible and the rate and equilibrium can be dependent on the pH and the nature of the substituents on the chalcone and the thiol.

Oxidative and Reductive Coupling Reactions

Reductive Coupling (Pinacol Coupling): In the presence of a one-electron reducing agent, such as magnesium or samarium(II) iodide, this compound can undergo a reductive homocoupling reaction to form a 1,2-diol, namely 2,3-bis(3,4-difluorophenyl)butane-2,3-diol. nih.govorganic-chemistry.orglibretexts.orgnih.govrsc.orglibretexts.org This reaction, known as the pinacol coupling, proceeds through a ketyl radical anion intermediate which dimerizes. The resulting diol can then be used in subsequent reactions, such as the pinacol rearrangement (see section 3.3.5). The use of SmI₂ has been shown to be effective for both inter- and intramolecular pinacol couplings, often with high diastereoselectivity. organic-chemistry.org Photocatalytic methods for cross-pinacol coupling have also been developed. researchgate.net

Oxidative Coupling: The enolate of this compound, formed by treatment with a strong base, can undergo oxidative coupling in the presence of an oxidizing agent like copper(II) or iron(III) salts. nih.govucr.edu This reaction leads to the formation of a 1,4-dicarbonyl compound, in this case, 1,4-bis(3,4-difluorophenyl)butane-1,4-dione. The mechanism is thought to involve a single-electron transfer from the enolate to the oxidant, generating an enolate radical which then dimerizes. The study of the lithium enolate of the similar 4-fluoroacetophenone has provided insights into the aggregation state and reactivity of such species. nih.gov

In-depth Analysis of this compound Reveals Limited Public Data on Advanced Reaction Mechanisms and Kinetics

Despite its role as a key intermediate in the synthesis of various chemical compounds, a comprehensive review of publicly available scientific literature reveals a significant gap in the detailed mechanistic elucidation and kinetic investigation of reactions involving this compound. While the compound is commercially available and its basic properties are documented, advanced studies on its chemical reactivity, transformation pathways, and the kinetics of these processes appear to be limited or not widely published.

General chemical principles suggest that this compound, as a ketone, would undergo a variety of reactions common to this functional group. These include nucleophilic addition to the carbonyl group, oxidation, reduction, and condensation reactions such as the aldol condensation. The presence of two fluorine atoms on the phenyl ring is expected to influence the reactivity of both the aromatic ring and the acetyl group through electronic effects. However, specific experimental data, including rate constants, activation energies, and detailed mechanistic pathways for these reactions, are not readily found in the public domain.

For instance, the enantioselective reduction of acetophenones is a well-studied area of organic chemistry, often employing various catalysts to achieve high stereoselectivity. While the reduction of related compounds, such as 2-chloro-1-(3,4-difluorophenyl)ethanone, has been mentioned in the context of producing chiral alcohols like (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, which is a building block for the drug ticagrelor (B1683153), specific kinetic and mechanistic data for the reduction of this compound itself are not provided in the available literature.

Similarly, cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. While the general mechanism of these reactions is well-established, involving oxidative addition, transmetalation, and reductive elimination, specific kinetic data and detailed mechanistic studies for the participation of this compound or its derivatives in such reactions are not extensively reported.

Computational chemistry offers a powerful avenue for investigating reaction mechanisms and kinetics. Theoretical studies can provide insights into transition state geometries, reaction energy profiles, and the influence of substituents on reactivity. However, a specific search for computational studies focused on the advanced mechanistic elucidation of reactions involving this compound did not yield detailed published research.

The absence of this specific information in the public scientific literature suggests that such detailed mechanistic and kinetic studies may not have been conducted, or if they have, the results have not been broadly disseminated. This represents a potential area for future research to better understand the reactivity of this fluorinated acetophenone derivative and to optimize its use in chemical synthesis.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides detailed information about the magnetic properties of atomic nuclei, offering insights into the molecular structure, connectivity, and the chemical environment of atoms within the 3',4'-Difluoroacetophenone molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methyl group protons. The acetyl group's methyl protons typically appear as a singlet, owing to the absence of adjacent protons for coupling. This signal is generally found in the upfield region of the spectrum.

The aromatic region of the spectrum is more complex due to the presence of three protons on the difluorinated benzene ring. The fluorine atoms at the 3' and 4' positions influence the chemical shifts of the adjacent protons (H-2', H-5', and H-6') through both inductive effects and through-space coupling. The signals for these aromatic protons are observed as multiplets due to proton-proton (H-H) and proton-fluorine (H-F) spin-spin coupling. The interpretation of these multiplets, including their chemical shifts and coupling constants, is crucial for the unambiguous assignment of each proton in the aromatic ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ | ~2.58 | Singlet | N/A |

| Aromatic Protons | ~7.20 - 7.90 | Multiplet | - |

The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. The spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the six carbons of the aromatic ring. The chemical shift of the carbonyl carbon is characteristically found in the downfield region of the spectrum.

The two fluorine substituents significantly influence the chemical shifts of the aromatic carbons through strong carbon-fluorine (C-F) coupling. This results in the splitting of the signals for the carbons directly bonded to fluorine (C-3' and C-4') and also affects the signals of the other carbons in the ring to varying degrees. The magnitude of the C-F coupling constants provides valuable structural information.

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

|---|---|---|

| C=O | ~195.5 | - |

| -CH₃ | ~26.6 | - |

| Aromatic C | ~117 - 156 | Variable |

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at the 3' and 4' positions.

The chemical shifts of these fluorine atoms are influenced by their position on the aromatic ring and the electronic effect of the acetyl group. Furthermore, these signals may appear as multiplets due to fluorine-fluorine (F-F) and fluorine-proton (F-H) coupling, providing additional structural details. The wide chemical shift range of ¹⁹F NMR allows for clear resolution of the signals for the two fluorine atoms.

| Fluorine Atom | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| F-3' | -135 to -145 | Multiplet |

| F-4' | -135 to -145 | Multiplet |

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups in the molecule. A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration of the ketone group. The spectrum also shows characteristic bands for the C-H stretching of the methyl group and the aromatic ring, as well as C-C stretching vibrations within the aromatic ring. The C-F stretching vibrations also give rise to strong absorption bands, typically in the fingerprint region of the spectrum.

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100 - 3000 |

| Aliphatic C-H Stretch | ~3000 - 2850 |

| C=O Stretch (Ketone) | ~1680 - 1690 |

| Aromatic C=C Stretch | ~1600 - 1475 |

| C-F Stretch | ~1280 - 1100 |

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound will also show bands corresponding to the molecular vibrations. While the C=O stretching vibration is visible in the Raman spectrum, it is often weaker than in the FT-IR spectrum. In contrast, the symmetric vibrations of the aromatic ring and the C-C bonds often produce strong signals in the Raman spectrum. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

| Vibrational Mode | Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100 - 3000 |

| C=O Stretch (Ketone) | ~1675 - 1685 |

| Aromatic Ring Breathing | ~1000 - 990 |

| C-F Stretch | ~1280 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound in different solvents reveals information about the electronic transitions within the molecule. The absorption maxima are influenced by the solvent polarity, indicating shifts in the energy levels of the molecular orbitals involved in the transitions.

Table 1: UV-Vis Absorption Maxima of this compound in Various Solvents

| Solvent | λmax (nm) |

| Cyclohexane | 245, 288 |

| Ethanol | 248, 290 |

| Acetonitrile | 247, 289 |

| Water | 250, 292 |

This is a representative table created for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry (MS) Applications

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. nist.gov The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.

Common fragmentation pathways involve the cleavage of the acetyl group and rearrangements of the difluorophenyl ring. The analysis of these fragment ions helps in the structural confirmation of the molecule.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C8H6F2O |

| Molecular Weight | 156.13 g/mol thermofisher.com |

| InChI Key | VWJSSJFLXRMYNV-UHFFFAOYSA-N thermofisher.com |

This data is based on typical mass spectrometric analysis.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. researchgate.net For this compound, single-crystal X-ray diffraction analysis would reveal precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While a specific single-crystal structure of this compound is not detailed in the provided search results, the technique would elucidate the planarity of the benzene ring and the orientation of the acetyl group relative to the ring. Intermolecular forces such as dipole-dipole interactions and C–H···F hydrogen bonds would also be identified, which govern the packing of the molecules in the crystal.

Conformational Stability and Dynamics

The conformational preference of acetophenone (B1666503) derivatives is a subject of interest, particularly the rotation around the single bond connecting the carbonyl group and the phenyl ring. acs.org For this compound, computational studies, such as Density Functional Theory (DFT) calculations, can be employed to investigate the relative stabilities of different conformers. acs.org

These studies often reveal that the s-trans conformer, where the carbonyl group is oriented away from the fluorine atoms, is more stable than the s-cis conformer due to reduced steric hindrance and electrostatic repulsion. acs.org Molecular dynamics simulations can further provide insights into the dynamic behavior and conformational flexibility of the molecule in solution.

In-Depth Computational Analysis of this compound Remains an Open Area of Scientific Inquiry

A thorough review of available scientific literature reveals a notable gap in the computational and theoretical investigation of the chemical compound this compound. Despite the widespread application of computational chemistry methods to elucidate the structural and electronic properties of various organic molecules, a dedicated and comprehensive study applying a full suite of modern theoretical tools to this specific compound does not appear to be publicly available at this time.

Computational chemistry, particularly through the use of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides invaluable insights into molecular behavior at the quantum level. These methods are routinely employed to predict a wide array of properties, including:

Molecular Geometry and Electronic Structure: Optimization calculations determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths and angles.

Vibrational Frequencies: These calculations predict the infrared and Raman spectra of a molecule, allowing for the assignment of specific vibrational modes to functional groups through techniques like Potential Energy Distribution (PED) analysis.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity, electronic transitions, and kinetic stability. The energy gap between them is a key parameter.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding, charge distribution, and intramolecular interactions, such as hyperconjugation, by analyzing the electron density.

Excited State Properties: TD-DFT is a powerful tool for calculating the energies of electronic excited states, which governs a molecule's absorption and emission of light (UV-Vis spectra).

While detailed theoretical studies have been conducted on isomers, such as 2',4'-Difluoroacetophenone (B1293509), and other related aromatic ketones, the specific computational data for this compound is not present in the surveyed literature. Consequently, the creation of detailed data tables for its optimized geometry, vibrational modes, FMO energies, NBO interactions, and excited-state properties cannot be completed at this time.

The absence of this data highlights an opportunity for future research. A full computational investigation of this compound using the methodologies outlined would provide a valuable benchmark and contribute to a deeper understanding of how the specific placement of fluorine atoms on the phenyl ring influences the compound's electronic structure, reactivity, and spectroscopic signatures. Such a study would be a meaningful addition to the field of computational organic chemistry.

Computational Chemistry and Theoretical Investigations

Studies on Molecular Polarizability and First Hyperpolarizability (Nonlinear Optical Properties)

A comprehensive search of scientific literature reveals a lack of specific computational studies focused on the molecular polarizability (α) and the first hyperpolarizability (β) of 3',4'-Difluoroacetophenone. These properties are fundamental to the nonlinear optical (NLO) response of a molecule, which dictates its potential use in optoelectronic applications such as frequency conversion and optical switching.

Theoretical calculations, typically employing Density Functional Theory (DFT) and ab initio methods, are the standard approaches for determining these properties. Such studies would involve geometry optimization of the this compound molecule followed by the calculation of its response to an external electric field. The results would provide insights into the relationship between the molecular structure, electron distribution, and NLO activity. The presence of the electron-withdrawing fluorine atoms and the carbonyl group on the aromatic ring would be expected to significantly influence the molecule's dipole moment, polarizability, and hyperpolarizability. However, at present, detailed theoretical data and data tables for the polarizability and first hyperpolarizability tensors of this compound are not available in the reviewed literature.

Solvent Effects on Spectroscopic Properties and Reactivity

The polarity of the solvent can significantly influence the spectroscopic properties and reactivity of a solute molecule. For this compound, while extensive dedicated studies on solvatochromic shifts and solvent effects on reactivity are not readily found, some related experimental work provides a basis for what could be expected from computational models.

A study on 2'-fluoro-substituted acetophenone (B1666503) derivatives, which are structurally related to this compound, investigated their conformational properties in various solvents using NMR spectroscopy. This research revealed that the magnitudes of through-space spin-spin coupling constants correlated linearly with the dielectric constant of the solvents, indicating a clear solvent influence on the molecular conformation and, by extension, its electronic environment.

Computational studies on this compound would typically employ implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the calculation. These models could predict changes in UV-Vis and NMR spectra as a function of solvent polarity. For instance, a bathochromic (red) or hypsochromic (blue) shift in the UV-Vis absorption bands upon changing the solvent could be rationalized by analyzing the differential stabilization of the ground and excited electronic states. Similarly, changes in calculated NMR chemical shifts in different solvents could be correlated with experimental observations.

Regarding reactivity, computational models could be used to study the effect of solvents on reaction pathways involving this compound, for example, by calculating the energy barriers of reactions in different solvent environments. However, specific computational data detailing these solvent effects on the spectroscopic properties and reactivity of this compound are not available in the current body of searched scientific literature.

Development and Application of Advanced Computational Methodologies

The theoretical investigation of this compound would benefit from the application of a range of advanced computational methodologies. While no studies have been found that specifically develop new computational methods using this molecule as a benchmark, existing advanced techniques are highly applicable.

Density Functional Theory (DFT) remains a workhorse for computational studies of organic molecules due to its balance of accuracy and computational cost. Functionals such as B3LYP and CAM-B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), would be suitable for geometry optimization, frequency calculations, and the prediction of various molecular properties.

For a more accurate description of excited states and spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This approach can be used to simulate UV-Vis spectra and provide insights into the nature of electronic transitions.

To achieve higher accuracy, particularly for the calculation of nonlinear optical properties, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed, although at a significantly higher computational expense.

Furthermore, the study of solvent effects can be enhanced by using molecular dynamics (MD) simulations, which provide a more dynamic and realistic representation of the solvent environment compared to static continuum models. These advanced methodologies hold the potential to provide a detailed understanding of the chemical and physical properties of this compound, though specific applications to this molecule are yet to be reported in the literature.

Applications and Derivatives in Specialized Chemical Fields

Organic Synthesis and Material Science Applications

3',4'-Difluoroacetophenone is a valuable synthon, or building block, for constructing more complex molecular architectures. Its utility stems from the presence of two key reactive sites: the ketone functional group and the activated aromatic ring. Chemists utilize this compound as a foundational piece to introduce the 3,4-difluorophenyl moiety into larger molecules. This approach is a cornerstone of Diversity-Oriented Synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules from a common starting material. By leveraging building blocks like this compound, researchers can efficiently generate novel compounds, including analogues of natural products like flavones, coumarins, and chalcones, which are frequently investigated as lead compounds in various research fields.

The presence of fluorine atoms in organic compounds often imparts unique properties such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound is a direct precursor for a wide range of advanced fluorinated compounds. Its chemical structure allows for modifications at the acetyl group and the aromatic ring, leading to the synthesis of more elaborate molecules where the difluorophenyl group is a key pharmacophore or functional component. This makes it an important intermediate in the development of new materials and biologically active agents where fluorine's specific electronic properties are desired. For instance, it is a starting point for creating various fluorinated heterocyclic compounds and other complex structures.

A significant application of this compound is in the synthesis of difluorinated chalcones. Chalcones are a class of compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. They are synthesized through a base-catalyzed Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and an aromatic aldehyde.

In this context, this compound reacts with various substituted benzaldehydes to yield chalcones bearing a 3,4-difluorophenyl group. These resulting difluorinated chalcones are investigated for a wide range of potential applications due to their unique electronic and structural properties. The introduction of two fluorine atoms onto one of the phenyl rings significantly influences the molecule's reactivity and biological activity. chemicaljournals.comprepchem.com

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis This table is illustrative and based on the general reaction mechanism.

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| This compound | Substituted Benzaldehyde (B42025) | Difluorinated Chalcone |

Development of Gem-Difluoromethylenated Triazoles

While the direct synthesis of gem-difluoromethylenated triazoles from this compound is not extensively documented, related fluorinated acetophenones are key precursors for synthesizing fluorinated triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, and they are important scaffolds in medicinal chemistry and materials science.

The synthesis of fluorinated triazoles often involves multi-step processes. For example, a common route involves the conversion of a fluorinated acetophenone to an intermediate that can then undergo a cycloaddition reaction. A closely related compound, 2-chloro-2',4'-difluoroacetophenone (B28241), can be reacted with 1,2,4-triazole (B32235) to form 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone. prepchem.comgoogle.com This highlights how derivatives of difluoroacetophenone are instrumental in accessing these complex heterocyclic systems. Furthermore, general methods exist for creating gem-difluoromethylenated triazoles from iododifluoroketones, which can be synthesized from appropriate precursors. researchgate.net The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful method for creating 1,2,3-triazole rings by linking an azide (B81097) with a terminal alkyne, a strategy readily adaptable to fluorinated building blocks. nih.govrhhz.net

The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds highly desirable for advanced materials. Derivatives of this compound can be incorporated into polymers, coatings, and specialty resins to enhance their performance.

Polymers: Fluorinated monomers derived from this acetophenone can be polymerized to create materials with improved durability and specialized surface properties.

Coatings: In the coatings industry, fluorinated compounds are used to create surfaces that are resistant to weathering, chemicals, and graffiti. High-performance systems, including UV-curable and water-based paints, often incorporate fluorinated resins to meet demanding market requirements.

Specialty Resins: These resins are used in sophisticated applications such as artificial leather, textiles, and flexible films. Polyurethane dispersions (PUDs), for instance, can be formulated with fluorinated components to improve abrasion resistance, flexibility, and adhesion to various substrates.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in optical communications, data processing, and frequency conversion. Organic molecules with specific structural features, such as extended π-conjugated systems and strong electron donor-acceptor groups, often exhibit significant NLO properties.

Chalcones synthesized from this compound are of interest in this field. The structure of chalcones provides a conjugated bridge between two aromatic rings, which can facilitate the electronic interactions necessary for NLO activity. The presence of the electron-withdrawing difluoro-substituted ring can enhance the second-order and third-order NLO response of the molecule. google.com Researchers are exploring how modifying the structure of these difluorinated chalcones can tune their NLO properties for use in devices like optical switches and frequency doublers.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-chloro-2',4'-difluoroacetophenone |

| 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone |

| 1,2,4-triazole |

| Flavones |

| Coumarins |

| Chalcones |

Liquid Crystal Intermediates

The incorporation of fluorine atoms into molecules intended for liquid crystal applications is a well-established strategy to modulate key physical properties such as dielectric anisotropy, viscosity, and clearing points. The 3,4-difluorophenyl moiety, which can be derived from this compound, is a component in certain liquid crystalline compounds. For instance, 3,4-difluorophenyl-substituted trans,trans-bicyclohexyls have been developed as liquid crystals with broad mesophase ranges and high clearing points. While the patent for these specific liquid crystals does not detail the exact synthetic pathway from this compound, the presence of the 3,4-difluorophenyl group points to the potential utility of this ketone as a precursor in the synthesis of such advanced materials. The introduction of the difluoro-substituted phenyl ring can significantly influence the intermolecular interactions, leading to the desired liquid crystalline phases.

Medicinal Chemistry and Pharmaceutical Development

The unique electronic properties and metabolic stability conferred by fluorine atoms have made this compound a valuable intermediate in the development of new therapeutic agents. Its application spans a wide range of medicinal chemistry fields, from the synthesis of established drugs to the exploration of novel bioactive compounds.

Intermediate for Pharmaceutical Drug Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its difluorinated phenyl ring is a key structural motif in several drugs. For example, it is a building block in the synthesis of certain antihypertensive agents. The synthesis of some calcium channel blockers, a class of drugs used to treat hypertension, can utilize derivatives of difluoroacetophenone.

Development of Anti-inflammatory and Analgesic Agents

A significant application of this compound in medicinal chemistry is in the synthesis of chalcones, a class of compounds known for their wide range of biological activities, including anti-inflammatory and analgesic properties. Chalcones are typically synthesized through a Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde.

Derivatives of this compound can be used to synthesize fluorinated chalcones, which have shown potent anti-inflammatory effects. For instance, a series of 3-alkoxy-4-methanesulfonamido acetophenone derivatives have been synthesized and evaluated for their anti-inflammatory activity. While this study did not use the 3',4'-difluoro-substituted variant, it highlights the potential of modifying the acetophenone structure to develop new anti-inflammatory agents. The anti-inflammatory and analgesic activities of chalcone derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

| Compound Class | Synthetic Precursor | Potential Biological Activity | Mechanism of Action (Postulated) |

|---|---|---|---|

| Fluorinated Chalcones | This compound | Anti-inflammatory, Analgesic | Inhibition of inflammatory enzymes (e.g., COX) |

Synthesis of Antifungal Agents (e.g., Fluconazole Precursor)

While this compound is an important fluorinated building block, it is its isomer, 2',4'-difluoroacetophenone (B1293509), that is the well-documented precursor for the widely used antifungal drug, Fluconazole. The synthesis of Fluconazole involves the reaction of 2',4'-difluoroacetophenone with 1H-1,2,4-triazole. Similarly, the synthesis of another broad-spectrum antifungal agent, Posaconazole, also utilizes 2-chloro-2',4'-difluoroacetophenone as a starting material.